molecular formula C6H7F3N2OS B13091832 3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine

3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine

Cat. No.: B13091832
M. Wt: 212.20 g/mol
InChI Key: AGCATXAISOHVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxy group, a trifluoromethylthio group, and a dihydropyridazine ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxy-6-(trifluoromethyl)picolinic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The methoxy and trifluoromethylthio groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-6-(trifluoromethyl)picolinic acid
  • 3-Ethoxy-5-(trifluoromethyl)picolinic acid
  • 6-Methoxy-5-nitropicolinic acid

Uniqueness

Compared to similar compounds, 3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H7F3N2OS

Molecular Weight

212.20 g/mol

IUPAC Name

3-methoxy-6-(trifluoromethylsulfanyl)-1,6-dihydropyridazine

InChI

InChI=1S/C6H7F3N2OS/c1-12-4-2-3-5(11-10-4)13-6(7,8)9/h2-3,5,11H,1H3

InChI Key

AGCATXAISOHVQK-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC(C=C1)SC(F)(F)F

Origin of Product

United States

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